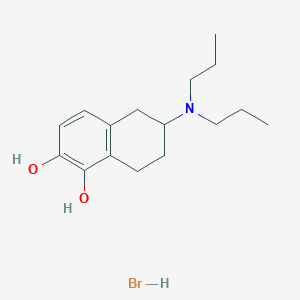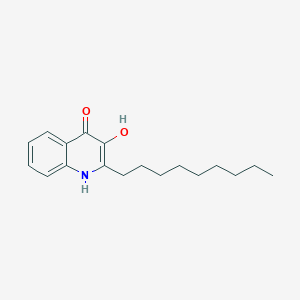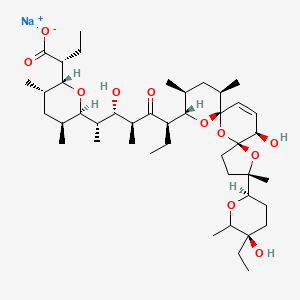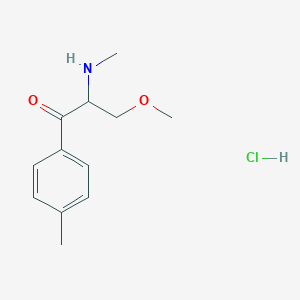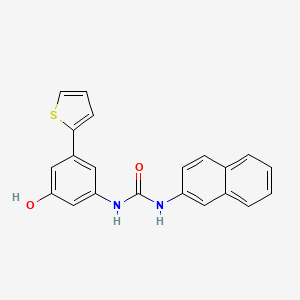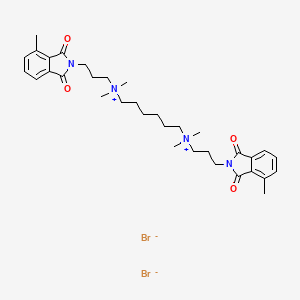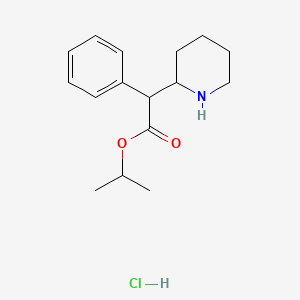
Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride is a piperidine-based stimulant compound. It is structurally related to methylphenidate, with the methyl ester replaced by an isopropyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic or ester derivatives.
Scientific Research Applications
Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicine: Explored as a potential treatment for ADHD and narcolepsy due to its stimulant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Similar structure but with a methyl ester instead of an isopropyl ester.
Ethylphenidate: Contains an ethyl ester group.
Propylphenidate: Features a propyl ester group.
Uniqueness
Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride is unique due to its isopropyl ester, which provides a longer duration of action compared to methylphenidate. This structural modification also results in different pharmacokinetic properties, potentially offering fewer side effects and a more sustained therapeutic effect .
Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
propan-2-yl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H |
InChI Key |
TXNBJXUTVCOVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


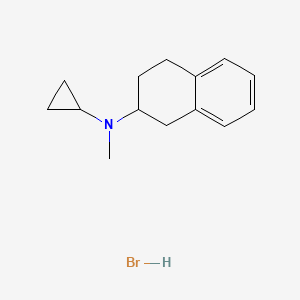
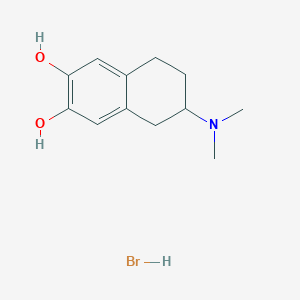
![6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide](/img/structure/B10764412.png)
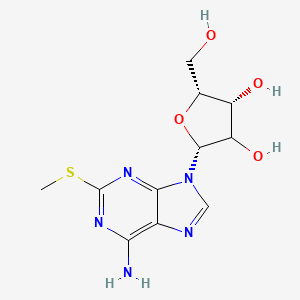
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline dimaleate](/img/structure/B10764416.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
